BenchChemオンラインストアへようこそ!

Cathepsin L-IN-4

Protease inhibition Enzyme kinetics Osteoporosis

Choose Cathepsin L-IN-4 for its unique combination of high selectivity (>3800-fold over Cathepsin B), cell permeability, and validated in vivo efficacy in osteoporosis models. This reversible inhibitor ensures isoform-specific mechanistic dissection, unlike broad-spectrum alternatives. Ideal for viral entry, cancer invasion, and bone resorption research. Ensure supply chain reliability with multiple vendor options.

Molecular Formula C27H29N3O4S
Molecular Weight 491.6
CAS No. 161709-56-4
Cat. No. B1149706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin L-IN-4
CAS161709-56-4
Molecular FormulaC27H29N3O4S
Molecular Weight491.6
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C27H29N3O4S/c1-3-18(2)26(30-35(33,34)25-14-8-10-19-9-4-5-12-23(19)25)27(32)29-21(17-31)15-20-16-28-24-13-7-6-11-22(20)24/h4-14,16-18,21,26,28,30H,3,15H2,1-2H3,(H,29,32)/t18-,21-,26-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathepsin L-IN-4 (CAS 161709-56-4) Procurement Guide for Selective Protease Inhibition Research


Cathepsin L-IN-4 (also known as 1-Naphthalenesulfonyl-Ile-Trp-CHO, Compound 12, or Cathepsin L Inhibitor IV; CAS 161709-56-4) is a synthetic peptide aldehyde derivative that functions as a potent, reversible, and cell-permeable inhibitor of the lysosomal cysteine protease cathepsin L [1]. Developed and characterized by Takeda researchers, this compound exhibits an IC50 of 1.9 nM against recombinant human cathepsin L and demonstrates high selectivity over the structurally and functionally related cysteine cathepsins B and K . The compound is widely utilized as a pharmacological tool for dissecting cathepsin L-dependent cellular processes in bone resorption, viral entry, and cancer invasion research [2].

Why Cathepsin L-IN-4 Cannot Be Substituted with Generic Cathepsin L Inhibitors


Procurement decisions for cathepsin L inhibitors cannot rely on nominal target class alone due to substantial heterogeneity in isoform selectivity, functional reversibility, and cell permeability across commercially available compounds. Broad-spectrum cysteine protease inhibitors such as E-64 (aloxistatin) irreversibly inhibit multiple cathepsins (B, L, S, K) with comparable potency, rendering them unsuitable for experiments requiring isoform-specific mechanistic dissection . Conversely, alternative selective cathepsin L inhibitors such as Z-FY-CHO (Z-Phe-Tyr-CHO) lack the demonstrated oral in vivo efficacy profile documented for Cathepsin L-IN-4 and exhibit distinct selectivity fingerprints that preclude direct experimental interchangeability [1]. The quantitative evidence below establishes why Cathepsin L-IN-4 represents a uniquely validated choice for studies requiring combined selectivity, reversibility, cell permeability, and in vivo efficacy.

Cathepsin L-IN-4: Quantitative Differentiation Evidence Against Comparators


Potency: 1.9 nM IC50 Against Human Cathepsin L Establishes Low-Nanomolar Activity Baseline

Cathepsin L-IN-4 demonstrates an IC50 of 1.9 nM against recombinant human cathepsin L in enzymatic assays . This value establishes the compound within the low-nanomolar potency range characteristic of optimized peptide aldehyde inhibitors. Within the same series of 12 peptide aldehyde derivatives synthesized and evaluated by Yasuma et al., Compound 12 (Cathepsin L-IN-4) was explicitly selected as the candidate for further investigation based on its combined potency and selectivity profile [1]. This selection process implies superior overall performance relative to structurally related analogs that were not advanced.

Protease inhibition Enzyme kinetics Osteoporosis

Isoform Selectivity: >3800-Fold Preference for Cathepsin L over Cathepsin B

Cathepsin L-IN-4 exhibits marked selectivity for cathepsin L over the structurally related cysteine protease cathepsin B. While the compound displays an IC50 of 1.9 nM against cathepsin L, its activity against cathepsin B is substantially weaker . This selectivity profile contrasts with broad-spectrum inhibitors such as E-64 (aloxistatin), which irreversibly inhibits cathepsins B, L, S, and K with comparable potency and thus cannot discriminate between these isoforms in cellular or in vivo systems . The selectivity advantage enables researchers to attribute observed biological effects specifically to cathepsin L inhibition rather than to concurrent inhibition of multiple cysteine cathepsins.

Selectivity profiling Off-target minimization Cysteine cathepsins

Cell Permeability: Validated Membrane Penetration Enables Intracellular Cathepsin L Targeting

Cathepsin L-IN-4 is documented as a cell-permeable inhibitor capable of traversing cellular membranes to access its lysosomal target . This property is essential for functional studies of cathepsin L in its native intracellular context, as the enzyme primarily localizes to lysosomal compartments. Many peptide-based protease inhibitors exhibit poor membrane permeability, requiring specialized delivery methods or restricting their utility to extracellular or in vitro enzymatic applications. The cell permeability of Cathepsin L-IN-4 has been experimentally validated and is consistently noted across authoritative vendor documentation .

Cell-based assays Intracellular protease inhibition Lysosomal targeting

In Vivo Bone Resorption: Oral Dosing at 50 mg/kg Prevents Bone Loss in Ovariectomized Mice

Cathepsin L-IN-4 (Compound 12) prevented bone loss in ovariectomized mice when administered orally at a dose of approximately 50 mg/kg [1]. This in vivo efficacy in an established osteoporosis model distinguishes Cathepsin L-IN-4 from alternative cathepsin L inhibitors such as Z-FY-CHO, which required intraperitoneal administration at 2.5–10 mg/kg/day for four weeks to suppress bone weight loss in the same model [2]. The oral route of administration for Cathepsin L-IN-4 demonstrates sufficient metabolic stability and oral bioavailability to achieve therapeutic concentrations at the bone resorption site, a critical advantage for preclinical studies requiring non-invasive repeated dosing.

In vivo pharmacology Osteoporosis Bone resorption

In Vitro Bone Culture: Inhibition of Ca2+ and Hydroxyproline Release Confirms Functional Anti-Resorptive Activity

In an in vitro bone culture system, Cathepsin L-IN-4 inhibited the release of both calcium (Ca2+) and hydroxyproline from bone tissue [1]. Hydroxyproline release serves as a quantitative marker for collagen degradation, while calcium release indicates mineral phase resorption. The compound's ability to suppress both parameters confirms functional inhibition of osteoclast-mediated bone resorption. This dual-inhibition profile is consistently documented across multiple authoritative sources including Sigma-Aldrich and Merck Millipore product datasheets .

Bone resorption assay Osteoclast activity Collagen degradation

Mechanism: Reversible Inhibition Permits Washout and Kinetic Control in Experimental Designs

Cathepsin L-IN-4 functions as a reversible inhibitor of cathepsin L, binding non-covalently to the enzyme active site . This reversible mechanism contrasts with irreversible cysteine protease inhibitors such as E-64 (aloxistatin) and Z-FF-FMK, which form covalent adducts with the active-site cysteine residue and permanently inactivate the enzyme . Reversible inhibition enables researchers to conduct washout experiments to assess the recovery of cathepsin L activity following inhibitor removal, and facilitates precise kinetic control in time-course studies where transient inhibition is desired.

Reversible inhibition Experimental washout Time-course studies

Cathepsin L-IN-4: Recommended Research and Industrial Application Scenarios Based on Validated Evidence


Osteoporosis and Bone Resorption Pharmacology Studies

Cathepsin L-IN-4 is the preferred cathepsin L inhibitor for preclinical osteoporosis research based on its validated in vivo efficacy in the ovariectomized mouse model following oral administration at approximately 50 mg/kg [1]. The compound's dual inhibition of calcium and hydroxyproline release in ex vivo bone culture systems provides orthogonal confirmation of functional anti-resorptive activity . Researchers investigating osteoclast-mediated collagen degradation or screening anti-osteoporotic drug candidates should select this compound as a pathway-validated pharmacological tool.

Intracellular Cathepsin L Functional Studies in Live Cells

For experiments requiring inhibition of lysosomal cathepsin L in intact, living cells—including antigen processing assays, autophagy flux measurements, and viral entry studies—Cathepsin L-IN-4 offers documented cell permeability [1]. This property ensures the inhibitor reaches its intracellular lysosomal target without requiring electroporation, microinjection, or other specialized delivery methods. The compound's reversible mechanism additionally permits washout experiments to assess functional recovery of cathepsin L-dependent processes following inhibitor removal.

Cathepsin L Isoform-Specific Pathway Dissection

Investigators seeking to attribute biological phenotypes specifically to cathepsin L activity—rather than to the combined activity of multiple cysteine cathepsins—should employ Cathepsin L-IN-4 due to its >3800-fold selectivity for cathepsin L over cathepsin B [1]. This selectivity profile contrasts with broad-spectrum inhibitors such as E-64, which cannot discriminate between cathepsin isoforms . Applications include studies of cathepsin L-specific roles in MHC class II antigen presentation, extracellular matrix remodeling in tumor invasion, and SARS-CoV-2 spike protein priming.

Tool Compound for Cathepsin L Inhibition in Multi-Protease Profiling Panels

In compound library screening or multi-protease profiling panels, Cathepsin L-IN-4 serves as a validated, commercially available positive control for cathepsin L inhibition with a well-characterized IC50 of 1.9 nM [1]. Its reversible mechanism and defined selectivity fingerprint enable researchers to benchmark novel cathepsin L inhibitors against an established reference compound with published in vitro and in vivo pharmacology . The compound's availability from multiple reputable vendors (Sigma-Aldrich, Merck Millipore, TargetMol) ensures supply chain reliability for industrial screening programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cathepsin L-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.